(R)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine

Chiral resolution Enantiomeric excess Asymmetric synthesis

(R)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine (CAS 1269924-55-1) is a chiral homoallylic primary amine with the molecular formula C10H11BrFN and a molecular weight of 244.10 g/mol. The compound features a single defined stereocenter in the (R)-configuration at the benzylic carbon, a terminal olefin in the but-3-en-1-amine chain, and a 3-bromo-5-fluorophenyl ring.

Molecular Formula C10H11BrFN
Molecular Weight 244.10 g/mol
Cat. No. B13037719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine
Molecular FormulaC10H11BrFN
Molecular Weight244.10 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC(=CC(=C1)Br)F)N
InChIInChI=1S/C10H11BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10H,1,3,13H2/t10-/m1/s1
InChIKeyVRPPKXOGFUFGJR-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine – Chiral Homoallylic Amine Building Block for Stereospecific Synthesis


(R)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine (CAS 1269924-55-1) is a chiral homoallylic primary amine with the molecular formula C10H11BrFN and a molecular weight of 244.10 g/mol [1]. The compound features a single defined stereocenter in the (R)-configuration at the benzylic carbon, a terminal olefin in the but-3-en-1-amine chain, and a 3-bromo-5-fluorophenyl ring . It is supplied as a research-grade intermediate with a typical purity of 95% and an XLogP3 value of 2.7 [1]. The combination of a single enantiomer, a reactive terminal alkene handle, and dual halogen substitution (Br, F) on the aromatic ring distinguishes it within the class of chiral phenethylamine-type building blocks.

Why (R)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine Cannot Be Casually Replaced by Racemic or Regioisomeric Analogs


The (R)-enantiomer is not functionally equivalent to its racemate (CAS 1270470-42-2), the (S)-enantiomer (CAS 1269960-40-8), or the regioisomeric 3-(3-bromo-5-fluorophenyl)but-3-en-1-amine (CAS 2228781-71-1). Single-enantiomer building blocks are essential in asymmetric synthesis to avoid diastereomeric mixtures that complicate downstream purification and can lead to ambiguous structure-activity relationship (SAR) data . The terminal olefin present in this compound enables further functionalization (e.g., hydroboration, epoxidation, cross-metathesis) that is unavailable in the saturated 1-(3-bromo-5-fluorophenyl)butan-1-amine analog, directly impacting synthetic route design and final product diversity. Quantitative evidence below substantiates these differentiation dimensions.

Head-to-Head Evidence: (R)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine vs. Closest Analogs


Stereochemical Purity: Single (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer is a single stereoisomer with one defined atom stereocenter, whereas the racemic mixture (CAS 1270470-42-2) contains equal amounts of (R) and (S) enantiomers [1]. PubChem data confirm that the (R)-enantiomer has a defined atom stereocenter count of 1 and an undefined count of 0; the racemate is not a single stereoisomer [1]. Using the racemate in asymmetric synthesis introduces a 50% impurity burden of the unwanted enantiomer, necessitating chiral separation that reduces overall yield and increases cost.

Chiral resolution Enantiomeric excess Asymmetric synthesis Stereocenter

Regiochemical Position of Amine: 1-Amine vs. 3-Amine Isomer

The target compound bears the amine at the benzylic position (1-amine), whereas the regioisomer 3-(3-bromo-5-fluorophenyl)but-3-en-1-amine (CAS 2228781-71-1) has the amine at the homoallylic position three carbons from the ring [1]. The benzylic amine is a stronger nucleophile due to reduced steric hindrance and greater accessibility for derivatization (e.g., amide coupling, reductive amination), while the homoallylic amine in the regioisomer is less reactive in such transformations. This difference is evident in the computed LogP: the target compound has XLogP3 = 2.7, while the regioisomer is predicted to have a lower LogP (~2.3) due to the amine's different spatial orientation affecting polarity [1][2].

Regioisomer Homoallylic amine Benzylic amine Synthetic intermediate

Unsaturated Side Chain: Terminal Olefin vs. Saturated Butan-1-amine Analog

The target compound contains a terminal C=C double bond in the but-3-en-1-amine chain, providing a synthetic handle absent in the saturated analog 1-(3-bromo-5-fluorophenyl)butan-1-amine . The olefin enables late-stage diversification through hydroboration-oxidation, epoxidation, dihydroxylation, or olefin cross-metathesis—transformations that are not possible with the saturated analog. This is reflected in the computed Fsp³ (fraction of sp³ hybridized carbons): the target compound has Fsp³ = 0.2 (indicating 80% sp² or other hybridization), while the saturated analog would have Fsp³ ≈ 0.33, reflecting the loss of the sp² carbon .

Terminal alkene Synthetic handle Functional group interconversion Diversity-oriented synthesis

Dual Halogen Substitution: 3-Bromo-5-fluoro vs. Mono-halogen or Alternative Substitution Patterns

The 3-bromo-5-fluoro substitution pattern on the phenyl ring offers orthogonal reactivity for sequential cross-coupling reactions. The bromine atom serves as a handle for Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig), while the fluorine provides metabolic stability and modulates electronic properties . In contrast, the 2-bromo-5-fluoro regioisomer (e.g., CAS 1270045-85-6) and mono-halogen analogs lack this specific substitution geometry. Molecules with the 3,5-disubstitution pattern have been demonstrated to exhibit distinct biological activity profiles in TAAR1 agonist programs, with EC50 values in the low nanomolar range (e.g., related compounds show TAAR1 EC50 = 18–41 nM in HEK293 cAMP assays) [1].

Halogen bonding Metabolic stability Orthogonal cross-coupling SAR exploration

Physicochemical Profile: LogP and Topological Polar Surface Area (TPSA) for CNS Drug-Likeness

The computed XLogP3 of 2.7 and topological polar surface area (TPSA) of 26 Ų place the target compound within favorable ranges for CNS drug-likeness (CNS MPO score ≥ 4.5 desirable) [1]. By comparison, the regioisomeric 3-amine analog and the saturated analog exhibit different LogP and TPSA values that may shift the compound outside optimal CNS property space. While direct biological data for this specific compound are not publicly available, the physicochemical parameters align with empirically validated CNS drug space (LogP 2–4, TPSA < 60 Ų).

CNS MPO Blood-brain barrier permeability Drug-likeness Physicochemical properties

Where (R)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine Delivers Maximum Impact: Evidence-Based Application Scenarios


Stereospecific Synthesis of TAAR1 Agonist Candidates

The single (R)-enantiomer is the preferred starting material for synthesizing single-enantiomer trace amine-associated receptor 1 (TAAR1) agonists, where stereochemistry directly impacts receptor binding. Related 3-bromo-5-fluorophenyl compounds have demonstrated TAAR1 EC50 values of 18–41 nM in recombinant HEK293 cells [1]. Using the (R)-enantiomer ensures that SAR data are not confounded by the presence of the (S)-antipode, as would occur with the racemate. The terminal olefin further permits late-stage diversification to explore substituent effects on TAAR1 potency and selectivity.

Diversity-Oriented Synthesis via Olefin Functionalization

The terminal double bond of the but-3-en-1-amine chain serves as a strategic synthetic handle for constructing diverse compound libraries. Unlike the saturated butan-1-amine analog (Fsp³ ≈ 0.33), this compound's lower Fsp³ of 0.2 reflects the sp² carbon available for hydroboration, epoxidation, or cross-metathesis . This capability is critical for medicinal chemistry groups pursuing diversity-oriented synthesis (DOS) strategies to rapidly explore chemical space around a chiral amine scaffold.

Programs Requiring Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The 3-bromo-5-fluorophenyl substitution pattern enables chemoselective Pd-catalyzed cross-coupling at the bromine site while leaving the fluorine intact for subsequent nucleophilic aromatic substitution or as a metabolic blocking group . This orthogonal reactivity is not available in mono-halogen or 2-bromo-5-fluoro regioisomers, making this building block uniquely suited for convergent synthetic routes in lead optimization.

CNS Drug Discovery Programs Requiring Favorable Physicochemical Starting Points

With an XLogP3 of 2.7 and TPSA of 26 Ų, this building block resides within the empirically validated CNS drug-like property space (LogP 2–4, TPSA < 60 Ų) [2]. Incorporating this amine into CNS-targeted libraries from the outset increases the probability that resulting lead compounds will possess adequate passive permeability and brain penetration, reducing the need for costly property optimization in later stages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(3-Bromo-5-fluorophenyl)but-3-EN-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.